molecular formula C32H36CaCl2O6 B13817042 Bucloxic acid (hemicalcium)

Bucloxic acid (hemicalcium)

Cat. No.: B13817042
M. Wt: 627.6 g/mol
InChI Key: FKJKZQUQHXSBHB-UHFFFAOYSA-L
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Description

Bucloxic acid (hemicalcium), chemically designated as the calcium salt of 3-chloro-4-cyclohexyl-γ-oxobenzenebutanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C₁₆H₁₁CaClO₄ and a molecular weight of 627.62 g/mol . It is classified under the ATC code NO2 (analgesics) and is primarily used for treating chronic glomerular nephropathies due to its anti-inflammatory properties . The compound exists in two forms: the free acid (RN: 32808-51-8) and its hemicalcium salt (RN: 32808-53-0). The calcium salt form demonstrates improved safety profiles, with an LD₅₀ of 1700 mg/kg in mice (oral) compared to 852 mg/kg for the free acid . Structurally, it features a pyrrazole core substituted with a cyclohexyl group and a chlorine atom, distinguishing it from traditional propionic acid derivatives like ibuprofen .

Properties

Molecular Formula

C32H36CaCl2O6

Molecular Weight

627.6 g/mol

IUPAC Name

calcium;4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoate

InChI

InChI=1S/2C16H19ClO3.Ca/c2*17-14-10-12(15(18)8-9-16(19)20)6-7-13(14)11-4-2-1-3-5-11;/h2*6-7,10-11H,1-5,8-9H2,(H,19,20);/q;;+2/p-2

InChI Key

FKJKZQUQHXSBHB-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthesis of Bucloxic Acid

The initial step involves the synthesis of bucloxic acid, which typically follows these general steps:

  • Starting Material: The synthesis begins with a substituted indole or related heterocyclic compound, which is functionalized to introduce the carboxylic acid group.
  • Functional Group Introduction: Through selective oxidation or carboxylation reactions, the carboxylic acid moiety is introduced at the appropriate position on the molecule.
  • Purification: The crude bucloxic acid is purified by crystallization or chromatographic techniques to achieve high purity.

Formation of Hemicalcium Salt

The hemicalcium salt is prepared by reacting bucloxic acid with calcium ions under controlled conditions:

  • Calcium Source: Typically, calcium hydroxide or calcium carbonate is used as the calcium ion donor.
  • Reaction Conditions: The reaction is carried out in an aqueous or mixed solvent system, often at ambient or slightly elevated temperatures, to facilitate salt formation without degrading the active compound.
  • Stoichiometry: The molar ratio of bucloxic acid to calcium is maintained at approximately 2:1 to form the hemicalcium salt.
  • Isolation: The resulting hemicalcium salt precipitates out or can be isolated by evaporation and drying.
  • Drying and Milling: The product is dried under controlled humidity and temperature to achieve a stable, non-hygroscopic powder suitable for pharmaceutical formulation.

Representative Preparation Procedure (Based on Patent Literature)

According to patent disclosures (e.g., US9920054), the preparation involves:

  • Dissolving bucloxic acid in a suitable solvent.
  • Adding a stoichiometric amount of calcium hydroxide slowly with stirring.
  • Maintaining the reaction mixture at room temperature for a specific duration (e.g., 1-4 hours).
  • Filtering the precipitated hemicalcium salt.
  • Washing and drying the solid under controlled conditions.

This method ensures the formation of a well-defined hemicalcium salt with consistent stoichiometry and pharmaceutical-grade purity.

Analytical Characterization of Bucloxic Acid (Hemicalcium)

Physicochemical Properties

Property Description
Molecular Formula Dependent on bucloxic acid and calcium ratio
Molecular Weight Approximate increase due to calcium salt formation
Solubility Enhanced aqueous solubility compared to free acid
Stability Improved thermal and moisture stability
Crystallinity Typically crystalline, confirmed by XRD

Analytical Techniques

Research Findings and Comparative Analysis

Research indicates that the hemicalcium salt form of bucloxic acid exhibits:

Comparative studies with other calcium salts of NSAIDs show similar benefits, positioning bucloxic acid (hemicalcium) as a promising candidate for oral and topical formulations.

Summary Table of Preparation Parameters

Step Conditions Comments
Bucloxic acid synthesis Multi-step organic synthesis Requires control of functional group placement
Salt formation Aqueous solvent, room temp, 2:1 molar ratio (acid:Ca) Slow addition of calcium source recommended
Isolation Filtration and washing Removes unreacted starting materials
Drying Controlled humidity and temp Prevents hygroscopicity and degradation
Purity verification HPLC, NMR, FTIR, XRD Ensures pharmaceutical grade quality

Chemical Reactions Analysis

Types of Reactions

Bucloxic acid undergoes various chemical reactions, including:

    Oxidation: Bucloxic acid can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert Bucloxic acid into its reduced forms.

    Substitution: Bucloxic acid can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Comparison with Similar Compounds

Discussion of Key Discrepancies and Insights

  • Salt Form Advantages : The hemicalcium salt improves bioavailability and reduces gastric irritation, a common issue with free acid NSAIDs .
  • Therapeutic Niche : Bucloxic acid’s specificity for renal inflammation contrasts with broader applications of similar compounds, highlighting target tissue selectivity .
  • Research Gaps : Lack of recent studies limits direct comparison with modern COX-2 inhibitors, underscoring the need for updated pharmacokinetic and pharmacodynamic analyses.

Q & A

Q. How should conflicting safety profiles of Bucloxic acid (hemicalcium) be addressed in publications?

  • Methodological Answer : Disclose all raw toxicity data (e.g., histopathology slides, clinical chemistry) in supplementary materials. Use the ARRIVE 2.0 checklist for animal studies to ensure transparency. Acknowledge limitations (e.g., single-dose studies) and propose follow-up experiments (e.g., chronic toxicity assays). Engage independent statisticians for peer review to minimize confirmation bias .

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